![molecular formula C13H15ClN2 B1313093 5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole CAS No. 124035-08-1](/img/structure/B1313093.png)

5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole is a structure that, despite being small, has a unique chemical complexity. It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . More complex heterocycles presenting the imidazole ring in their structure are described in the literature .Molecular Structure Analysis

The structure of imidazole includes a five-membered ring, consisting of three carbon atoms and two nitrogen atoms .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .Physical And Chemical Properties Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity .Wissenschaftliche Forschungsanwendungen

Applications in Antimicrobial Activity

Antibacterial and Antifungal Properties : Benzimidazole derivatives demonstrated excellent antibacterial activity against B. subtilis and prominent antifungal activity against A. niger, with chloro, bromo, and nitro substituted imidazolyl azetidinones and nitro substituted imidazolyl triazoles being particularly effective (Rekha et al., 2019). Similarly, novel benzimidazole derivatives showcased potent antibacterial and antifungal activities, highlighting their potential in addressing microbial resistance (Bhatt et al., 2013).

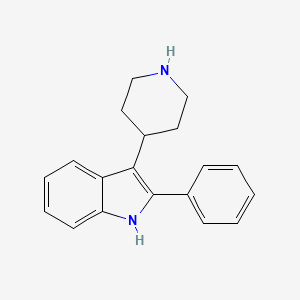

Antitubercular Agents : Several 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives exhibited significant antitubercular activity against mycobacterium species, with docking studies supporting their potential as potent antitubercular agents (Raju et al., 2020). Novel 1H-benzo[d]imidazole derivatives and analogues also showed exceptional tuberculostatic activity against Mycobacterium tuberculosis and Mycobacterium bovis strains, presenting a new class of selective anti-tubercular agents (Gobis et al., 2015).

Applications in Cancer Research

- Anticancer Activity : Synthesized benzimidazole derivatives, especially those with cyclohexylethyl, cyclohexylpropyl, and phenylpropyl moieties, displayed promising anticancer activity against various cancer cell lines, suggesting their potential in cancer treatment (Singh et al., 2020). Similarly, new benzimidazole–thiazole derivatives demonstrated anticancer properties against HepG2 and PC12 cell lines, indicating their possible role in cancer therapeutics (Nofal et al., 2014).

Applications in Organic Synthesis and Material Science

Synthesis of Fused Heterocyclic Compounds : The domino synthesis approach was employed to construct fused hexacyclic skeletons, including imidazoquinolinoacridinone derivatives, showcasing the versatility of benzimidazole compounds in organic synthesis and potentially in pharmaceutical applications (Li et al., 2014).

Organic Light Emitting Devices (OLEDs) : Novel iridium complexes containing benzimidazole structures were used in the development of high-efficiency OLEDs, indicating the utility of such compounds in the field of material science and electronic devices (Han et al., 2013).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-chloro-2-cyclohexyl-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHBTBNWIXGYOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC3=C(N2)C=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438597 |

Source

|

| Record name | 1H-Benzimidazole, 5-chloro-2-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole | |

CAS RN |

124035-08-1 |

Source

|

| Record name | 1H-Benzimidazole, 5-chloro-2-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[(4-Methoxybenzyl)oxy]phenyl}ethanone](/img/structure/B1313027.png)

![5-Difluoromethoxy-2-[(4-Chloro-3-methoxy-2-pyridinyl)methyl]thio-1H-benzimidazole](/img/structure/B1313029.png)

![4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol](/img/structure/B1313030.png)

![3-[(Ethylamino)methyl]phenol](/img/structure/B1313040.png)

![1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1313051.png)